REACTION_CXSMILES
|
C([N:11]1[CH2:25][CH2:24][N:14]2[C:15]3[N:23]=[CH:22][CH:21]=[CH:20][C:16]=3[NH:17][C:18](=[O:19])[CH:13]2[CH2:12]1)(OCC1C=CC=CC=1)=O>[Pd].C(O)C>[N:23]1[C:15]2[N:14]3[CH2:24][CH2:25][NH:11][CH2:12][CH:13]3[C:18](=[O:19])[NH:17][C:16]=2[CH:20]=[CH:21][CH:22]=1
|
Name
|
8-carbobenzoxy-7,8,9,10-tetrahydro-5H-pyrazino[1,2-a]pyrido[3,2-e]pyrazin-6(6aH)-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)N1CC2N(C3=C(NC2=O)C=CC=N3)CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 1.5 g
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in a small amount of ethanol and ethanolic hydrogen chloride
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
Filtration of the precipitated salt
|
Type
|
CUSTOM
|
Details
|
gives 0.72 g
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC=2NC(C3N(C21)CCNC3)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |